3-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
3-Ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, furan, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Substitution with Furan and Pyridine Groups: The furan and pyridine groups can be introduced through nucleophilic substitution reactions. For instance, the benzamide can be reacted with furan-2-carbaldehyde and 2-aminopyridine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
3-Ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and has shown potential as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have been evaluated for their anti-tubercular activity.
Uniqueness
3-Ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethoxy, furan, and pyridine moieties contribute to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-ethoxy-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-16-8-5-7-15(13-16)19(22)21(14-17-9-6-12-24-17)18-10-3-4-11-20-18/h3-13H,2,14H2,1H3 |
InChI Key |
YQYBXZYYQWAGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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